molecular formula C14H17F3N2O B2860162 8-Methyl-3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane CAS No. 2195878-26-1

8-Methyl-3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane

Cat. No.: B2860162
CAS No.: 2195878-26-1
M. Wt: 286.298
InChI Key: ILSVWMFKLLZWGS-UHFFFAOYSA-N
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Description

8-Methyl-3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core, a structure commonly associated with bioactivity in cholinergic systems . The molecule is substituted at the 3-position with a pyridin-2-yloxy group bearing a trifluoromethyl (-CF₃) moiety at the pyridine’s 3-position.

Properties

IUPAC Name

8-methyl-3-[3-(trifluoromethyl)pyridin-2-yl]oxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O/c1-19-9-4-5-10(19)8-11(7-9)20-13-12(14(15,16)17)3-2-6-18-13/h2-3,6,9-11H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSVWMFKLLZWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methyl-3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications as a monoamine reuptake inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, characterized by a bicyclic structure that contributes to its pharmacological properties. The presence of the trifluoromethyl group on the pyridine ring enhances its lipophilicity and may influence its interaction with biological targets.

The primary mechanism by which this compound exerts its effects is through the inhibition of monoamine neurotransmitter reuptake, specifically targeting serotonin, norepinephrine, and dopamine transporters. This action is crucial in treating various psychiatric disorders including depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .

1. Antidepressant Effects

Research indicates that compounds like this compound can demonstrate antidepressant-like effects in animal models. These effects are often assessed using the forced swim test (FST) and tail suspension test (TST), which measure behavioral despair .

2. Kappa Opioid Receptor Antagonism

A related study highlighted the compound's potential as a kappa opioid receptor antagonist, showing a high affinity with an IC50 value of 20 nM . This property suggests possible applications in pain management and mood regulation.

3. Analgesic and Anticonvulsant Properties

The compound has also been evaluated for analgesic and anticonvulsant activities. In vivo studies demonstrated effective analgesia at doses ranging from 0.1 to 50 mg/kg . The anticonvulsant activity was assessed using established models such as the supramaximal electroshock (SES) assay .

Case Study 1: Antidepressant Activity

A study conducted on rodents indicated that administration of the compound resulted in significant reductions in immobility time during FST, suggesting antidepressant properties comparable to established SSRIs .

Case Study 2: Kappa Receptor Modulation

In a separate investigation focusing on kappa opioid receptors, modifications to the original structure led to enhanced selectivity and potency against kappa receptors while minimizing central nervous system exposure, indicating a promising therapeutic profile for managing pain without significant side effects .

Data Summary

Property Value
Molecular FormulaC14H15F3N2O
Molecular Weight266.27 g/mol
Primary ActionMonoamine reuptake inhibition
Kappa Opioid Receptor IC5020 nM
Analgesic Dose Range0.1 - 50 mg/kg
Anticonvulsant ActivityYes

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties of Comparable Compounds

Compound Name Substituent at Position 3 Molecular Formula Molar Mass (g/mol) Key Features
Target Compound: 8-Methyl-3-{[3-(CF₃)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane 3-(Trifluoromethyl)pyridin-2-yloxy C₁₅H₁₇F₃N₂O 298.3 CF₃ enhances lipophilicity and electron-withdrawing effects; pyridine moiety enables π-π interactions .
(1R,3r,5S)-3-[5-(Ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane 5-(Ethoxymethyl)pyrazin-2-yloxy C₁₅H₂₁N₃O₂ 275.4 Pyrazinyloxy group with ethoxymethyl side chain; lacks fluorine, reducing metabolic stability compared to CF₃ analogs.
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride Pyridin-2-yloxy (no CF₃) C₁₂H₁₈Cl₂N₂O 277.2 Dihydrochloride salt improves aqueous solubility; absence of CF₃ may reduce target affinity.
8-Methyl-3-[4-(CF₃)phenyl]-8-azabicyclo[3.2.1]octan-3-ol 4-(Trifluoromethyl)phenyl C₁₅H₁₈F₃NO 285.3 Aromatic phenyl group with CF₃; hydroxyl group introduces polarity, potentially altering pharmacokinetics.
Troparil (Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) Phenyl and methyl ester C₁₆H₂₁NO₂ 259.3 Tropane derivative; ester group may increase bioavailability but susceptibility to hydrolysis.

Pharmacological Implications

  • Trifluoromethyl vs. Non-Fluorinated Groups: The CF₃ group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like the pyridin-2-yloxy derivative or ethoxymethylpyrazinyl compound . This modification could prolong half-life in vivo .
  • Heterocyclic vs. Aromatic Substituents : The pyridinyloxy group in the target compound may engage in hydrogen bonding or π-stacking interactions with biological targets, contrasting with the purely hydrophobic phenyl group in Troparil or the hydroxylated phenyl in ’s compound .

Physicochemical Properties

  • Lipophilicity: The CF₃ group increases logP compared to hydroxylated () or non-fluorinated () analogs, favoring blood-brain barrier penetration for CNS targets .
  • Steric Effects : The 8-methyl group in the target compound and Troparil may restrict conformational flexibility, enhancing receptor selectivity over unmethylated analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-methyl-3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Functionalization of the bicyclo[3.2.1]octane core via nucleophilic substitution or coupling reactions.
  • Step 2 : Introduction of the trifluoromethylpyridinyloxy group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert conditions .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution) or preparative HPLC to achieve >95% purity .
    • Key Considerations : Temperature control (<0°C for sensitive intermediates) and anhydrous solvents (e.g., THF, DCM) are critical to avoid side reactions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and bicyclic structure (e.g., characteristic shifts for bridgehead protons at δ 3.5–4.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns matching C15H16F3N2OC_{15}H_{16}F_3N_2O .
  • X-ray Crystallography (if crystals form): Resolve absolute configuration and bond angles .

Q. What are the primary biological targets or mechanisms of action for this compound?

  • Hypothesized Targets :

  • Enzyme Inhibition : Analogous bicyclic compounds inhibit enzymes like N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA) or monoamine transporters (e.g., dopamine/norepinephrine transporters) .
  • Receptor Modulation : The trifluoromethylpyridine group may enhance binding to CNS receptors (e.g., σ receptors) due to lipophilicity and electron-withdrawing effects .
    • Validation Methods :
  • In vitro assays (e.g., radioligand binding, fluorescence polarization) using HEK293 cells expressing target receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize selectivity for specific biological targets?

  • Approach :

  • Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with chloro or methyl groups) and assess activity shifts .
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to identify critical interactions (e.g., hydrogen bonding with pyridine oxygen) .
    • Case Study : Tropane analogs (e.g., RTI-336) show that 3-substituents significantly influence dopamine transporter (DAT) affinity .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

  • Root Causes :

  • Metabolic Instability : Rapid hepatic clearance due to esterase-sensitive bonds (common in bicyclic amines) .
  • Blood-Brain Barrier (BBB) Penetration : LogP >3 may improve CNS uptake but reduce aqueous solubility .
    • Mitigation Strategies :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance stability .
  • Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma/brain concentrations in rodent models .

Q. What strategies are effective for improving compound stability under physiological conditions?

  • Degradation Pathways :

  • Hydrolysis : Susceptibility at the ether linkage (pyridinyloxy group) under acidic/basic conditions .
  • Oxidation : Allylic positions in the bicyclic core may oxidize .
    • Stabilization Methods :
  • Lyophilization : Store as a hydrochloride salt at -20°C in amber vials to prevent light/heat degradation .
  • Excipient Screening : Co-formulate with cyclodextrins to enhance solubility and shelf life .

Q. How can enantiomeric purity be achieved and validated for chiral analogs?

  • Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry .
  • Analysis :

  • Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • Optical Rotation : Compare [α]D_D values against literature standards .

Methodological Challenges

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?

  • Protocol :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50_{50} values .
  • Error Analysis : Use bootstrap resampling (≥1000 iterations) to estimate confidence intervals for potency metrics .

Q. How can off-target effects be systematically evaluated during preclinical development?

  • Panel Screening : Test against a broad receptor/transporter panel (e.g., CEREP Psychoactive Drug Screen) .
  • Proteomics : Use affinity pull-down assays coupled with LC-MS to identify unintended binding partners .

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